Pentetic acid

Catalog No.
S538984
CAS No.
67-43-6
M.F
C14H23N3O10
M. Wt
393.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentetic acid

CAS Number

67-43-6

Product Name

Pentetic acid

IUPAC Name

2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

Molecular Formula

C14H23N3O10

Molecular Weight

393.35 g/mol

InChI

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)

InChI Key

QPCDCPDFJACHGM-UHFFFAOYSA-N

SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

Solubility

Highly soluble

Synonyms

Ca-DTPA, CaDTPA, calcium trisodium pentetate, CaNa-DTPA, DETAPAC, Diethylenetriamine Pentaacetic Acid, DTPA, Indium DTPA, Indium-DTPA, Mn-Dtpa, Pentaacetic Acid, Diethylenetriamine, Pentacin, Pentacine, Pentaind, Pentetate Calcium Trisodium, Pentetate Zinc Trisodium, Pentetate, Calcium Trisodium, Pentetates, Pentetic Acid, Penthanil, Sn-DTPA, Zinc DTPA, Zinc-DTPA

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

Description

The exact mass of the compound Pentetic acid is 393.1383 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759314. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines. It belongs to the ontological category of pentacarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Metal-Ion Interactions in Biological Systems

Pentetic acid can be used to study how metal ions interact with biomolecules like proteins, enzymes, and nucleic acids. By selectively chelating specific metal ions, researchers can investigate their role in various biological processes. For instance, DTPA can be used to remove essential metal cofactors from enzymes, allowing scientists to understand their dependence on these metals for proper function [1].

[1] Source: Frausto da Silva, J. R., & Williams, R. J. P. (2001). The biological chemistry of the elements: The inorganic chemistry of life (Vol. 1). Oxford University Press.()

Radiopharmaceutical Labeling

Pentetic acid can be used to chelate radioisotopes, creating radiopharmaceuticals for diagnostic imaging techniques like PET scans. The chelator helps to ensure the stability and targeting of the radioisotope within the body. For example, DTPA can be conjugated with the radioisotope ⁶⁸Ga to form ⁶⁸Ga-DTPA, which is used for imaging tumors and other diseases [2].

[2] Source: Liu, Z., Chen, K., Rao, J., & Deng, Z. (2013). Radiolabeled drugs and radiopharmaceuticals. Chemical Reviews, 113(10), 6776-6827.()

Environmental Research

Pentetic acid finds applications in environmental research for studying metal contamination and bioremediation. It can be used to assess the bioavailability of metals in soil and water, as well as to remove them from contaminated sites. Researchers can also utilize DTPA to understand how metals interact with microorganisms involved in bioremediation processes [3].

[3] Source: Sarkar, D., Chatterjee, A., Goswami, S., Roy, S., & Saha, G. K. (2014). Assessment of metal availability in contaminated soils using a sequential extraction procedure and relationship between extractable metal fractions and phytotoxicity. Environmental Monitoring and Assessment, 186(3), 1821-1833.()

Pentetic acid, also known as diethylenetriaminepentaacetic acid, is a synthetic polyamino carboxylic acid characterized by its ability to form stable complexes with metal ions. Its molecular formula is C14H23N3O10C_{14}H_{23}N_{3}O_{10}, and it has a molecular weight of approximately 393.35 g/mol. The structure of pentetic acid features a diethylenetriamine backbone with five carboxymethyl groups, allowing it to act as an octadentate ligand, capable of coordinating to metal ions through multiple sites .

Pentetic acid is primarily recognized for its chelating properties, which enable it to sequester metal ions effectively. It is particularly useful in medical applications for detoxifying heavy metals and radioactive materials from the body, making it an important compound in both pharmacology and environmental chemistry .

Metal Chelation

The primary mechanism of action involves chelation of metal ions. DTPA's multiple binding sites allow it to surround a metal ion, forming a stable complex. This effectively removes the metal from solution, preventing its participation in unwanted reactions or mitigating its potential toxicity [].

Primarily involving its chelation capabilities. The key reactions include:

  • Metal Ion Complexation: Pentetic acid can form stable complexes with a range of metal ions, including lead, uranium, neptunium, and plutonium. The formation constants for these complexes are significantly higher than those for other chelators like ethylenediaminetetraacetic acid (EDTA) due to the octadentate nature of pentetic acid .
  • Deactivation of Redox-Active Metals: Pentetic acid effectively deactivates redox-active metal ions such as iron and copper, which can contribute to oxidative stress in biological systems .

Pentetic acid exhibits significant biological activity as a chelating agent. Its primary roles include:

  • Detoxification: It is used clinically to treat heavy metal poisoning and internal contamination by radioactive materials. Pentetic acid binds to toxic metals, facilitating their excretion through urine .
  • Pharmacological

Pentetic acid can be synthesized through several methods:

  • Condensation Reaction: One common method involves the condensation of diethylenetriamine with chloroacetic acid. This reaction typically requires controlled conditions to ensure the formation of the desired carboxymethyl groups.
  • Alkylation Method: Another approach is alkylating diethylenetriamine with bromoacetic acid under basic conditions, leading to the formation of pentetic acid through successive alkylation steps .

: In industries such as pulp and paper manufacturing, pentetic acid is used to remove dissolved iron ions that could catalyze the decomposition of hydrogen peroxide, thus preserving its oxidizing capacity during bleaching processes .
  • Cosmetic Industry: Pentetic acid's ability to deactivate metal ions also extends to cosmetic formulations, where it helps stabilize products by preventing oxidative damage caused by trace metals .
  • Studies on pentetic acid have highlighted its interactions with various metal ions:

    • Stability Studies: Research indicates that while pentetic acid forms stable complexes with certain metals like lead and plutonium, its complexes with uranium and neptunium may exhibit lower stability, potentially leading to tissue deposition of these radionuclides .
    • Bioavailability Studies: Pentetic acid shows poor bioavailability when administered orally; hence it is typically administered intravenously or via inhalation for effective chelation therapy .

    Several compounds share structural similarities or functional roles with pentetic acid. Here are some notable examples:

    Compound NameStructure SimilarityKey Differences
    Ethylenediaminetetraacetic AcidSimilar chelating propertiesLess effective than pentetic acid for certain metals
    Nitrilotriacetic AcidContains amine groupsFewer coordination sites compared to pentetic acid
    DiethylenetriamineBackbone similarityLacks carboxymethyl groups needed for chelation
    TriethylenetetramineSimilar backboneDifferent coordination chemistry

    Pentetic acid stands out due to its octadentate nature, allowing it to form more stable complexes with a wider range of metal ions compared to many other chelators like ethylenediaminetetraacetic acid. Its unique structure enables enhanced detoxification capabilities, particularly in medical applications related to heavy metal poisoning and radioactive contamination .

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Dry Powder; Dry Powder, Liquid
    White to off-white solid; [Acros Organics MSDS]

    XLogP3

    -8.5

    Hydrogen Bond Acceptor Count

    13

    Hydrogen Bond Donor Count

    5

    Exact Mass

    393.13834394 g/mol

    Monoisotopic Mass

    393.13834394 g/mol

    Boiling Point

    Decomposes

    Heavy Atom Count

    27

    LogP

    -4.9

    Appearance

    Solid powder

    Melting Point

    219-220 ºC

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    7A314HQM0I

    GHS Hazard Statements

    Aggregated GHS information provided by 456 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 62 of 456 companies. For more detailed information, please visit ECHA C&L website;
    Of the 24 notification(s) provided by 394 of 456 companies with hazard statement code(s):;
    H319 (99.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (63.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H361 (80.96%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
    H373 (24.87%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Drug Indication

    DTPA is widely used in industry and medicine. As a medical agent, it is approved for its use in medical imaging and for the decorporation of internally deposited radionuclides. It is FDA approved for the treatment of individuals with known or suspected internal contamination with plutonium, americium or curium to increase the rates of elimination. Due to the pharmacokinetic elimination by the kidneys, pentetic acid conjugated with technetium Tc-99m is being used clinically to estimate physiological parameters such as glomerular filtration rat and effective renal plasma flow.
    FDA Label

    Pharmacology

    There are reports in vivo of low stability of complexes of DPTA with uranium and neptunium which is being reported to cause deposition of the radionuclides into the tissues.[T167] In the case of plutonium, some preclinical studies have shown a very high urine elimination efficacy 1 hour after initial contamination. This efficacy is conserved for approximately 24 hours while the radiocontaminant is circulating. When the radionuclide is inhaled, it has been reported a DPTA-induced reduction of even 98% of the lung deposits. It is important to consider that pentetic acid can bind directly to other trace metals in the body which can cause deficiencies.[A32511]
    Pentetic Acid is an edetate and a chelating agent used in preparing radiopharmaceuticals. Pentetic acid (DTPA) has strong affinity for iron but also shows affinities for other heavy metals, thereby is used in the treatment of iron-storage disease and poisoning from heavy and radioactive metals. DTPA may chelate metallic moieties of unbound, extracellular radioimmunotherapeutics, thereby aggregating radioimmunotherapeutics locally to higher concentrations, and improving tumor cell radiocytotoxicity, while sparing normal tissues from the radiocytotoxic effects. In addition, DTPA is used in radioimaing procedures when complexes with radioisotopes, ex., Tc 99m or In 111.

    MeSH Pharmacological Classification

    Chelating Agents

    ATC Code

    V - Various
    V08 - Contrast media
    V08C - Magnetic resonance imaging contrast media
    V08CA - Paramagnetic contrast media
    V08CA01 - Gadopentetic acid

    Mechanism of Action

    The calcium and zinc trisodium salts of DTPA achieve the therapeutical potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes and then promote their elimination by glomerular filtration into the urine. DTPA as an acid acts in a very similar way by sequestering ions with its eight coordinate bond forming sites.

    Pictograms

    Health Hazard Irritant

    Irritant;Health Hazard

    Other CAS

    67-43-6
    12111-24-9

    Absorption Distribution and Excretion

    DTPA and its trisodium salts present a very poor bioavailability after oral administration. Therefore, the normal administration of DTPA is done by slow intravenous infusion or inhalation with a nebulizer. When inhaled, the absorption is of about 20% of the administered dose.
    DTPA metal complexes are quickly excreted in the urine.It is predominantly excreted by the kidney and it is not excreted by non-renal routes to any significant extent.
    The volume of distribution of DPTA is 17 L.
    Pentetic acid presents a very rapid blood clearance which explains for the short half-life. The reported clearance rate in patients with normal renal function is 80-120ml/min.

    Metabolism Metabolites

    Pentetic acid and its derivatives present a very minimal metabolism in the body.

    Wikipedia

    Pentetic_acid
    Eperisone

    Biological Half Life

    In preclinical studies, DTPA has been shown to present a very short half-life of 18.5-31.8 min after intravenous administration.

    Use Classification

    Cosmetics -> Chelating

    General Manufacturing Information

    All Other Basic Organic Chemical Manufacturing
    Soap, Cleaning Compound, and Toilet Preparation Manufacturing
    Miscellaneous Manufacturing
    Glycine, N,N-bis[2-[bis(carboxymethyl)amino]ethyl]-: ACTIVE

    Dates

    Modify: 2023-08-15

    Effects of the chelating agent DTPA on naturally accumulating metals in the body

    Takako Tominaga, Satoshi Shimomura, Sakae Tanosaki, Nobuyoshi Kobayashi, Takashi Ikeda, Tetsuo Yamamoto, Taiji Tamura, Satoshi Umemura, Shiori Horibuchi-Matsusaki, Misao Hachiya, Makoto Akashi
    PMID: 34371142   DOI: 10.1016/j.toxlet.2021.08.001

    Abstract

    Diethylenetriaminepentaacetate (DTPA) is the most widely used chelating agent for Pu and Am. Volunteers were assigned to receive intravenous injections or aerosol inhalations of 1 g of DTPA on days 1-4; volunteers received once daily injections of CaDTPA or ZnDTPA, CaDTPA inhalation as an aerosol, or CaDTPA injection on day 1 and ZnDTPA on days 2-4. CaDTPA injection or inhalation increased the excretion rates of Zn in urine with concomitantly reduced levels of serum Zn. Injection of CaDTPA reduced activities of serum alkaline phosphatase (AP) in parallel with the kinetics of Zn, whereas CaDTPA and ZnDTPA injection reduced activities of lactate dehydrogenase (LDH), and reduced activities of creatinine kinase (CK) were observed upon CaDTPA injection and its inhalation. Intravenous administration of CaDTPA and ZnDTPA enhanced excretion rates of Mn in urine, whereas transient reduction of Mn levels in serum was detected only via CaDTPA injection. Both CaDTPA and ZnDTPA transiently reduced levels of Mg in serum without affecting the excretion rates. On the other hand, both DTPAs increased excretion rates of toxic metals such as Pb and Cd, and CaDTPA also increased the rates of Hg. These results suggest that DTPA, and especially CaDTPA, removes essential metals and that the activities of these metalloenzymes are good indicators for the imbalance of essential metals during the DTPA administration. Our results also show that CaDTPA injection is more potent for removing these metals than ZnDTPA and inhalation of CaDTPA, and DTPA may be useful for the treatment of acute heavy metal poisoning with Pb, Cd, or Hg.


    Holmium(III) Single-Ion Magnet for Cryomagnetic Refrigeration Based on an MRI Contrast Agent Derivative

    Borja Rodríguez-Barea, Júlia Mayans, Renato Rabelo, Adrián Sanchis-Perucho, Nicolás Moliner, José Martínez-Lillo, Miguel Julve, Francesc Lloret, Rafael Ruiz-García, Joan Cano
    PMID: 34424680   DOI: 10.1021/acs.inorgchem.1c01905

    Abstract

    The coexistence of field-induced blockage of the magnetization and significant magnetocaloric effects in the low-temperature region occurs in a mononuclear holmium(III) diethylenetriamine-
    ,
    ,
    ',
    ″,
    ″-pentaacetate complex, whose gadolinium(III) analogue is a commercial MRI contrast agent. Both properties make it a suitable candidate for cryogenic magnetic refrigeration, thus enlarging the variety of applications of this simple class of multifunctional molecular nanomagnets.


    Whole cancer-region enhancement using meglumine-gadopentetate-glucose solution and 7.0-T magnetic resonance imaging

    Eiichi Sato, Sohei Yoshida, Kota Takeda, Ryoko Yoshida, Yuichi Sato, Kunihiro Yoshioka, Hodaka Moriyama, Osahiko Hagiwara, Hiroshi Matsukiyo, Toshiyuki Enomoto, Manabu Watanabe
    PMID: 33901583   DOI: 10.1016/j.mri.2021.04.007

    Abstract

    To visualize whole cancerous region including hypoxic cancer without radiation exposure, we developed meglumine-gadopentetate-glucose solution for 7.0-T magnetic resonance imaging. The infusion solution consists of meglumine-gadopentetate and glucose solutions, and these solutions are mixed before the vein drip infusion. We used readily available solutions, and the concentrations of the meglumine-gadopentetate and glucose solutions were 37.14 and 5.0%, respectively. In the first and second experiments, vein infusions were conducted from a rabbit ear using meglumine-gadopentetate-saline and meglumine-gadopentetate-glucose solutions, and T1 weighted imaging was performed to visualize cancerous region. Using the meglumine-gadopentetate saline, it was not difficult to image cancer-growth regions with new blood vessels. Using the meglumine-gadopentetate-glucose solution, the signal intensity of whole cancerous region including hypoxic cancer substantially increased. The visualizing duration for the meglumine gadopentetate glucose was beyond 90 min, and the rabbit survived after the infusion. The signal intensity in the hypoxic cancer was increasing until 90 min using the meglumine-gadopentetate-glucose solution, since the meglumine-gadopentetate molecules were absorbed into almost the whole cancerous region along with glucose-molecule flows.


    Luminescent lanthanide(III) complexes of DTPA-bis(amido-phenyl-terpyridine) for bioimaging and phototherapeutic applications

    Srikanth Dasari, Swati Singh, Zafar Abbas, Sri Sivakumar, Ashis K Patra
    PMID: 33823402   DOI: 10.1016/j.saa.2021.119709

    Abstract

    We report here a series of coordinatively-saturated and thermodynamically stable luminescent [Ln(dtntp)(H
    O)] [Ln(III) = Eu (1), Tb (2), Gd (3), Sm (4) and Dy (5)] complexes using an aminophenyl-terpyridine appended-DTPA (dtntp) chelating ligand as cell imaging and photocytotoxic agents. The N,N″-bisamide derivative of H
    DTPA named as dtntp is based on 4'-(4-aminophenyl)-2,2':6',2″-terpyridine conjugated to diethylenetriamine-N,N',N″-pentaacetic acid. The structure, physicochemical properties, detailed photophysical aspects, interaction with DNA and serum proteins, and photocytotoxicity were studied. The intrinsic luminescence of Eu(III) and Tb(III) complexes due to f → f transitions used to evaluate their cellular uptake and distribution in cancer cells. The solid-state structure of [Eu(dtntp)(DMF)] (1·DMF) shows a discrete mononuclear molecule with nine-coordinated {EuN
    O
    } distorted tricapped-trigonal prism (TTP) coordination geometry around the Eu(III). The {EuN
    O
    } core results from three nitrogen atoms and three carboxylate oxygen atoms, and two carbonyl oxygen atoms of the amide groups of dtntp ligand. The ninth coordination site is occupied by an oxygen atom of DMF as a solvent from crystallization. The designed probes have two aromatic pendant phenyl-terpyridine (Ph-tpy) moieties as photo-sensitizing antennae to impart the desirable optical properties for cellular imaging and photocytotoxicity. The photostability, coordinative saturation, and energetically rightly poised triplet states of dtntp ligand allow the efficient energy transfer (ET) from Ph-tpy to the emissive excited states of the Eu(III)/Tb(III), makes them luminescent cellular imaging probes. The Ln(III) complexes show significant binding tendency to DNA (K ~ 10
    M
    ), and serum proteins (BSA and HSA) (K ~ 10
    M
    ). The luminescent Eu(III) (1) and Tb(III) (2) complexes were utilized for cellular internalization and cytotoxicity studies due to their optimal photophysical properties. The cellular uptake studies using fluorescence imaging displayed intracellular (cytosolic and nuclear) localization in cancer cells. The complexes 1 and 2 displayed significant photocytotoxicity in HeLa cells. These results offer a modular design strategy with further scope to utilize appended N,N,N-donor tpy moiety for developing light-responsive luminescent Ln(III) bioprobes for theranostic applications.


    Gram-scale synthesis of a neodymium chelate as a spectral CT and second near-infrared window imaging agent for visualizing the gastrointestinal tract

    Pengrui Zhuang, Ke Xiang, Xiangxi Meng, Guohe Wang, Ziyuan Li, Yanye Lu, Di Kan, Xuejun Zhang, Shao-Kai Sun
    PMID: 33616148   DOI: 10.1039/d0tb02276d

    Abstract

    The diagnosis of gastrointestinal (GI) tract diseases is frequently performed in the clinic, so it is crucial to develop high-performance contrast agents for real-time and non-invasive imaging examination of the GI tract. Herein, we show a novel method to synthesize a neodymium (Nd) chelate, Nd-diethylenetriaminepentaacetic acid (Nd-DTPA), on a large scale without byproducts for spectral computed tomography (CT) and second near-infrared window imaging of the GI tract in vivo. The Nd-DTPA was simply generated by heating the mixture of Nd2O3 and DTPA in water at 85 °C for 2 h. This dual-modal imaging agent has the advantages of a simple and green synthesis route, no need of purification process, high yield (86.24%), large-scale production capability (>10 g in lab synthesis), good chemical stability and excellent water solubility (≈2 g mL-1). Moreover, the Nd-DTPA emitted strong near-infrared fluorescence at 1308 nm, and exhibited superior X-ray attenuation ability compared to clinical iohexol. The proposed Nd-DTPA can integrate the complementary merits of dual-modal imaging to realize spatial-temporal and highly sensitive imaging of the GI tract in vivo, and accurate diagnosis of the location of intestinal obstruction and monitor its recovery after surgery. The developed highly efficient method for the gram-scale synthesis of Nd-DTPA and the proposed spectral CT and second near-infrared window dual-modal imaging strategy provide a promising route for accurate visualization of the GI tract in vivo.


    Fluorescent DTPA-Silk Fibroin Nanoparticles Radiolabeled with

    Teresa Martínez Martínez, Ángeles García Aliaga, Iván López-González, Alejandra Abella Tarazona, María José Ibáñez Ibáñez, José Luis Cenis, Luis Meseguer-Olmo, Antonio Abel Lozano-Pérez
    PMID: 33463164   DOI: 10.1021/acsbiomaterials.0c00247

    Abstract

    This work aims to provide an effective and novel dual tool for the biodistribution studies of biopolimeric nanoparticles by using modified silk fibroin nanoparticles as a model. This is an indispensable step in the evaluation of the applicability of biopolymeric nanoparticles as drug delivery systems. In this work, we report a new facile method for radiolabeling silk fibroin nanoparticles conjugated to the chelating agent diethylenetriamine pentaacetic acid and tagged with fluorescein isothiocyanate. Nanoparticles were characterized by means of dynamic light scattering, scanning electron microscopy, and infrared and fluorescence spectroscopy. The in vitro studies included stability in biological media and evaluation of the cytotoxicity of the nanoparticles in a cell culture. The in vivo study was focused on a scintigraphic study over 24 h conducted on New Zealand rabbits, after intra-articular injection of [
    In]In-nanoparticles containing 8.03 ± 0.42 MBq. Biodistribution of the nanoparticles was also assessed ex vivo by fluorescence microscopy of post mortem biopsied organs. This radiolabeling method was reproducible and robust with high radiolabeling efficiency (∼80%) and high specific activity suitable for in vivo studies. Radiolabeled nanoparticles, having a hydrodynamic radius of 113.2 ± 2.3 nm, a polydispersity index of 0.101 ± 0.015, and a
    -potential of -30.1 ± 2.0 mV, showed an optimum retention in the articular space, without activity clearance up to 24 h post injection. Thus, an easy and robust radiolabeling method has been developed, and its applicability is demonstrated in vitro and in vivo studies, showing its value for future investigation of silk fibroin nanoparticles as versatile and stable (steady) local drug delivery systems for consideration as a therapeutic option, particularly in the treatment of joint disorders.


    Comparison Between eGFR by Schwartz Formula with Measured GFR by Radionuclide Diethylenetriamine Pentaacetic Acid Scan (Tc99 DTPA scan), in Patients Undergoing Chemotherapy with Nephrotoxic Drugs

    Shaghayegh Sadat Esmaeilnejad, Shiva Nazari, Nasrin Esfandiar
    PMID: 33277450   DOI:

    Abstract

    Children with malignancy who are under treatment with nephrotoxic drugs are at risk of renal dysfunction. Due to increased life expectancy, evaluation of drug toxicity is now of higher importance than before. The aim of this study is to compare two methods of GFR measurement.
    An analytical study on children with malignancy undergoing chemotherapy with nephrotoxic drugs (cisplatin, carboplatin, cyclophosphamide, ifosfamind, etoposide) during 2016 and 2017 in Mofid Children Hospital was done. Demographic information, anthropometric measurements, type of malignancy, type of chemotherapy medication and also lab tests including CBC and the biochemistry indices were recorded. The GFR of each patient was calculated using Schwartz formula and DTPA scanning. The rates were compared and the difference was analyzed statistically.
    According to Schwartz formula, 24% of patients needed dose adjustment, while based on DTPA scanning, this rate was 6%. Comparing these two measures by paired T-test, showed a significant statistical difference (P < .05). Schwartz formula had 25.5% more positive results of predicting the need for dose adjustment. The two measured GFRs for each person were evaluated in terms of compatibility and correlation based on Kappa statistical method, which were incompatible and had significant difference (P < .05).
    Using evaluative methods including Schwartz formula cannot demonstrate renal dysfunctions reliability in patients taking nephrotoxic chemotherapy drugs. Eventually if the GFR measurement method overestimates patients with renal dysfunction, the patients will not be able to make adequate use of the therapeutic effects of chemotherapy with the appropriate dosage.


    A Stabilizing Agent, PCA/DTPA, Improves Plasma Storage Life for the Chromsystems Vitamin C Assay up to Six Months

    Jake Tb Collie, Elizabeth P Hudson, Adam M Deane, Rinaldo Bellomo, Ronda F Greaves
    PMID: 33536361   DOI: 10.3343/alm.2021.41.4.414

    Abstract

    The commonly used Chromsystems vitamin C (ascorbate) assay (Munich, Germany) has a sample storage life of five days at -20°C. Stabilizing agents have been successfully used to increase longevity; however, their suitability with this commercial assay is unclear. We investigated the compatibility of a stabilizing agent, perchloric acid/diethylenetriaminepentaacetic acid (PCA/DTPA), with the Chromsystems assay. Plasma was stored at -80°C, with or without PCA/DTPA. Storage up to six months was assessed through baseline and repeat analyses, stability was assessed by comparing paired non-stabilized and PCA/DTPA-stabilized plasma, and performance was assessed using allowable performance specifications of an external quality assurance program. Ascorbate concentration was significantly lower in non-stabilized plasma than in paired PCA/DTPA-stabilized plasma, with a proportional difference of 11% (P=0.01). All storage analysis results were within the allowable performance specifications. Storage at -80°C prevented plasma ascorbate oxidation; however, substantial oxidation occurred during sample processing. In conclusion, PCA/DTPA significantly reduces ascorbate oxidation, and PCA/DTPA-stabilized ascorbate plasma is compatible with the Chromsystems assay and stable for up to six months, when stored at -80°C.


    Peptide Ligands Specifically Targeting HER2 Receptor and the Role Played by a Synthetic Model System of the Receptor Extracellular Domain: Hypothesized Future Perspectives

    Stefania De Luca, Valentina Verdoliva, Michele Saviano
    PMID: 33226807   DOI: 10.1021/acs.jmedchem.0c01340

    Abstract

    A short (Fab)trastuzumab-derived peptide specific for HER2 receptor was identified. Its affinity for the model system HER2-DIVMP was found in a nanomolar range. The structural determinants responsible for the interaction between this ligand (A9) and HER2-DIVMP were investigated by both computational and NMR analysis. Next, the possibility of using A9 as HER2- specific probe for the nuclear medicine imaging was evaluated by conjugating A9 with the DTPA chelator and radiolabeling it with
    In. The developed probe retained a nanomolar affinity to HER2-overexpressing cancer cells, however, some unspecific binding also occurred. The peptide internalization into cells by receptor-mediated endocytosis was also studied. Future perspectives are aimed at using A9 as a probe for molecular imaging diagnostics as well as active targeting of anticancer drugs. Lead structure optimization is needed to minimize the percentage of A9 unspecific binding and to increase the binding affinity to the receptor.


    Effect of Iron Source and Medium pH on Growth and Development of

    Jie Xiao, Yoo Gyeong Park, Ge Guo, Byoung Ryong Jeong
    PMID: 33374479   DOI: 10.3390/ijms22010133

    Abstract

    is a valuable hardwood plant with a high economical value for its medicinal and ornamental qualities. The aim of this work was to investigate the effects of the iron (Fe) source and medium pH on the growth and development of
    in vitro. The Fe sources used, including non-chelated iron sulfate (FeSO
    ), iron ethylenediaminetetraacetic acid (Fe-EDTA), and iron diethylenetriaminepentaacetic acid (Fe-DTPA), were supplemented to the Multipurpose medium with a final Fe concentration of 2.78 mg·L
    . The medium without any supplementary Fe was used as the control. The pH of the agar-solidified medium was adjusted to either 4.70, 5.70, or 6.70. The experiment was conducted in a culture room for six weeks with 25 °C day and night temperatures, and a 16-h photoperiod with a light intensity of 50 mmol·m
    ·s
    photosynthetic photon flux density (PPFD). Both the Fe source and pH affected the growth and development of the micropropagated plants in vitro. The leaves were greener in the pH 4.70 and 5.70 treatments. The tissue Fe content decreased with the increase of the medium pH. The leaf chlorophyll content was similar between plants treated with FeSO
    and those with Fe-EDTA. The numbers of the shoots and roots of plantlets treated with FeSO
    were 2.5 and 2 times greater than those of the control, respectively. The fresh and dry weights of the shoot and the root were the greatest for plants treated with Fe-EDTA combined with pH 5.70. The calcium, magnesium, and manganese contents in the plantlets increased in the pH 5.70 treatments regardless of the Fe source. Supplementary Fe decreased the activity of ferric chelate reductase. Overall, although the plantlets absorbed more Fe at pH 4.70, Fe-EDTA combined with pH 5.70 was found to be the best for the growth and development of
    in vitro.


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